(Cyclohexylmethyl)benzene

Catalysis Reaction Selectivity Petrochemistry

(Cyclohexylmethyl)benzene, also known as cyclohexylphenylmethane or benzylcyclohexane (CAS 4410-75-7), is a C13H18 hydrocarbon characterized by a methylene bridge connecting a phenyl ring and a cyclohexyl ring. This structure imparts a combination of aromatic and alicyclic properties.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 4410-75-7
Cat. No. B8795914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclohexylmethyl)benzene
CAS4410-75-7
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C13H18/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyAHHIZGRCBJEBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Cyclohexylmethyl)benzene (CAS 4410-75-7) for Scientific Procurement: A Quantitative Baseline of Physicochemical and Structural Properties


(Cyclohexylmethyl)benzene, also known as cyclohexylphenylmethane or benzylcyclohexane (CAS 4410-75-7), is a C13H18 hydrocarbon characterized by a methylene bridge connecting a phenyl ring and a cyclohexyl ring. This structure imparts a combination of aromatic and alicyclic properties [1]. Its quantitative baseline, as established by authoritative databases, includes a density of 0.943 g/cm³, a boiling point of 255.6 °C at 760 mmHg, and a refractive index of 1.527 . Its calculated water solubility is 5.6E-4 g/L at 25 °C, with a LogP of 4.9, reflecting strong lipophilicity [2]. This distinct structural and physicochemical profile directly influences its behavior in synthetic, separation, and formulation contexts, differentiating it from structurally related compounds.

1 Separation process design requiring distinct boiling point and volatility window
2 Synthetic intermediate for selective functionalization at the sp3 methylene site
3 Model compound for hydroalkylation catalyst development and kinetic studies

Why Substituting (Cyclohexylmethyl)benzene with a Generic Aromatic Hydrocarbon or Alkylbenzene Can Compromise Experimental Outcomes


Generic substitution with a simple aromatic hydrocarbon or a common alkylbenzene (e.g., toluene, ethylbenzene) fails to replicate the unique structural and physicochemical properties of (cyclohexylmethyl)benzene. Specifically, the compound's methylene bridge confers a unique balance of steric bulk and conformational flexibility not found in directly linked or simpler alkyl systems [1]. This structural feature leads to quantifiably distinct physical properties. For instance, its boiling point (255.6 °C) is approximately 17 °C higher than that of cyclohexylbenzene (239-240 °C), a key analog where the rings are directly attached . Furthermore, the sp3 carbon of the cyclohexylmethyl group offers a distinct site for hydrogen abstraction or functionalization relative to aromatic or purely aliphatic carbons, impacting reaction kinetics and product distributions [2]. These differences are critical in applications requiring specific volatility, lipophilicity, or steric profiles, making simple substitution without empirical validation a significant risk to reproducibility and process efficiency.

Target
(Cyclohexylmethyl)benzene
Methylene bridge provides unique steric bulk and conformational flexibility; boiling point ~255 °C; high LogP
vs
Cyclohexylbenzene
Direct ring attachment alters steric profile; boiling point ~16 °C lower; different hydrophobicity
Generic
(Cyclohexylmethyl)benzene
Alicyclic + aromatic hybrid structure; sp3 methylene offers distinct hydrogen abstraction site
vs
Alkylbenzene (e.g., toluene)
Lacks cyclohexyl ring; drastically lower lipophilicity; different reaction pathways

Quantitative Differentiation Guide for (Cyclohexylmethyl)benzene (CAS 4410-75-7): Evidence for Informed Scientific Selection


Enhanced Selectivity for Cyclohexylmethylbenzene Formation over Cyclohexylbenzene in Hydroalkylation Reactions

In a study on the hydroalkylation of methylbenzenes, the selectivity towards forming cyclohexylmethylbenzenes versus the directly-attached analog, cyclohexylbenzene, was shown to be dependent on the basicity of the methylbenzene. The molar ratio of cyclohexylmethylbenzenes to cyclohexylbenzene increased with increasing basicity of the methylbenzene reactant, from 1.4 for benzene to 2.0 for p-xylene [1]. This indicates that the sp3 methylene carbon in cyclohexylmethylbenzenes is preferentially formed over the sp2 carbon of the aromatic ring under certain conditions, a differentiation not possible with simple, directly-attached analogs like cyclohexylbenzene (CAS 827-52-1).

Selectivity ratio
Cross-study comparable
Molar ratio CHMB/CHB from 1.4 to 2.0
Indicates synthetic accessibility over directly-linked analogs
Varies with reactant basicity (Ni/SiO₂-Al₂O₃ catalyst)
Catalysis Reaction Selectivity Petrochemistry

Significantly Higher Boiling Point and Density Compared to Key Analog Cyclohexylbenzene

The methylene bridge in (cyclohexylmethyl)benzene results in distinct physical properties compared to its closest analog, cyclohexylbenzene, where the rings are directly connected. (Cyclohexylmethyl)benzene exhibits a boiling point of 255.6 °C at 760 mmHg and a density of 0.943 g/cm³ . In contrast, cyclohexylbenzene (CAS 827-52-1) has a reported boiling point range of 239-240 °C and a density of 0.95 g/mL at 25 °C . This translates to a boiling point difference of ~16 °C.

Boiling point & density
Cross-study comparable
+16 °C bp; −0.007 g/cm³ density vs cyclohexylbenzene
Critical for distillation and solvent selection
Standard atm. pressure (760 mmHg)
Thermodynamics Solvent Selection Separation Science

Quantifiable Difference in Partition Coefficient (LogP) and Water Solubility vs. Hydrocarbon Analogs

The introduction of a cyclohexylmethyl group confers a high degree of lipophilicity, which can be quantitatively compared to other hydrocarbon substituents. (Cyclohexylmethyl)benzene has a calculated LogP of 4.9 and extremely low water solubility (5.6E-4 g/L at 25 °C) [1]. As a class-level inference, this LogP is higher than that of a simpler alkylbenzene like propylbenzene (LogP ~3.7) or a more rigid aromatic like biphenyl (LogP ~4.0) [2], and lower than that of highly lipophilic long-chain alkylbenzenes. The bulky, saturated cyclohexyl ring provides a unique combination of hydrophobicity and three-dimensional shape distinct from planar aromatic or flexible alkyl groups.

LogP & solubility profile
Class-level inference
LogP 4.9 (calc.); solubility 5.6E-4 g/L
Distinct lipophilicity for membrane partitioning research
Calculated values; verify with experimental data
Medicinal Chemistry ADME Lipophilicity

Validated Research and Industrial Applications for (Cyclohexylmethyl)benzene (CAS 4410-75-7) Based on Quantitative Evidence


Synthetic Intermediate for High-Value Pharmaceutical and Agrochemical Derivatives via Selective Functionalization

The structural motif of (cyclohexylmethyl)benzene is a key intermediate in synthesizing bioactive molecules. For instance, a high-yield procedure was developed to prepare 5-cyclohexylmethylbarbiturates, valuable pharmaceutical intermediates, starting from p-hydroxy or p-methoxybenzaldehyde and barbituric acid [1]. This application leverages the distinct sp3 methylene carbon of the cyclohexylmethyl group for selective functionalization, a site not available in directly-attached analogs like cyclohexylbenzene. The use of (cyclohexylmethyl)benzene or its derivatives in such contexts is predicated on its ability to introduce a specific, lipophilic, and sterically demanding group that can modulate the pharmacokinetic properties of the final drug candidate, as supported by its high LogP of 4.9 [2].

Component in Liquid Crystalline Materials Leveraging Unique Conformational Flexibility

The cyclohexylmethyl moiety is a recognized building block in the design of liquid crystalline (LC) materials. Patent and research literature describes the synthesis and study of compounds containing terminal cyclohexylmethyl rings for their mesogenic properties [3][4]. The specific combination of the rigid aromatic ring and the conformationally flexible, non-planar cyclohexyl ring, connected by a methylene bridge, allows for the fine-tuning of phase transition temperatures, dielectric anisotropy, and birefringence in LC mixtures. This is a quantifiably different structural toolkit compared to materials using solely aromatic or solely alicyclic rings, which is why (cyclohexylmethyl)benzene serves as a crucial starting material or structural mimic for designing novel LC components.

Model Compound for Hydroalkylation Catalysis and Separation Process Development

The formation of cyclohexylmethylbenzenes is a key reaction pathway in the hydroalkylation of methylbenzenes, a process of interest in petrochemistry and fine chemical synthesis. Research has quantified the selectivity for these products over cyclohexylbenzene under specific catalytic conditions (e.g., using nickel on silica-alumina) [5]. Therefore, (cyclohexylmethyl)benzene is a critical analytical standard and model compound for developing and optimizing catalysts and reaction conditions for this class of reactions. Its distinct boiling point (~255.6 °C) and density also make it a relevant model for developing and validating separation processes like distillation for complex hydrocarbon mixtures.

Application
Selection Property
Validation Focus
Pharmaceutical/agrochemical intermediate
Methylene bridge for selective functionalization
Product yield & structure confirmation (NMR/HPLC)
Liquid crystalline material component
Conformational flexibility & mesogenic tuning
Phase transition temperature & birefringence
Hydroalkylation model compound
Boiling point & selectivity benchmark
Catalyst performance & separation efficiency

Technical Documentation Hub

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51 linked technical documents
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